molecular formula C18H18N4O3S B2791927 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide CAS No. 1251620-20-8

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide

カタログ番号: B2791927
CAS番号: 1251620-20-8
分子量: 370.43
InChIキー: IHBLXWXSLJXTMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a bicyclic thiazolo[4,3-d]pyrimidine core substituted with a cyclopropyl group at position 6 and an acetamide moiety linked to a 2,5-dimethylphenyl group at position 2. The thiazolo-pyrimidine scaffold is structurally analogous to bioactive heterocycles found in pharmaceuticals, particularly enzyme inhibitors targeting kinases or phosphodiesterases (PDEs) . The cyclopropyl substituent may enhance metabolic stability compared to bulkier aromatic groups, while the dimethylphenyl-acetamide side chain could improve lipophilicity and target binding .

特性

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-3-4-11(2)13(7-10)19-15(23)8-21-14-9-26-20-16(14)17(24)22(18(21)25)12-5-6-12/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBLXWXSLJXTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of reagents such as DMF-DMA (dimethylformamide-dimethyl acetal) and cyclization agents to form the thiazolo[4,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

化学反応の分析

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

科学的研究の応用

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications:

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to target receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Thiazolo[4,5-d]pyrimidine Derivatives

Compound 19 (from ) contains a thiazolo[4,5-d]pyrimidine core with a 7-phenyl substituent and a fused chromenone system. Unlike the target compound, it lacks the cyclopropyl group and dimethylphenyl-acetamide chain, instead incorporating a thieno-pyrimidine extension.

Sildenafil Citrate

Sildenafil () shares a pyrimidine core but replaces the thiazole ring with a pyrazolo[4,3-d]pyrimidine system. Its 3-propyl and 4-ethoxy phenyl sulfonamide substituents differ significantly from the target’s cyclopropyl and dimethylphenyl-acetamide groups.

Phenoxyacetamide Derivatives ()

Compounds m, n, and o in feature phenoxyacetamide side chains with dimethylphenyl groups, similar to the target’s N-(2,5-dimethylphenyl)acetamide. However, their hexan-2-yl backbones and tetrahydropyrimidin-1(2H)-yl substituents diverge significantly, suggesting different biological targets, possibly in antiviral or anticancer therapies .

Physicochemical Properties

Property Target Compound Compound 19 Sildenafil Phenoxyacetamide Derivatives
Molecular Weight ~415 g/mol ~650 g/mol 474.5 g/mol ~700–750 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.5 (high lipophilicity) 3.0 4.2–4.8 (high lipophilicity)
Solubility Low (cyclopropyl hinders H-bonding) Very low (bulky chromenone) Moderate (citrate salt improves) Very low (long alkyl chains)

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of the compound?

Methodological Answer:

  • Stepwise synthesis : Prioritize sequential reactions to build the thiazolopyrimidine core first, followed by cyclopropane ring formation and acetamide coupling. Use reflux conditions (e.g., DMF as a solvent) with triethylamine as a catalyst to enhance reaction efficiency .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates and adjust reaction times or stoichiometry .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final compound with >95% purity .

Q. Which analytical techniques are critical for structural validation post-synthesis?

Methodological Answer:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons in the dimethylphenyl group at δ 6.8–7.2 ppm) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]+^+) and rule out impurities .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformations for the thiazolopyrimidine core .

Q. How can researchers ensure reproducibility in synthesizing the compound?

Methodological Answer:

  • Standardized protocols : Document exact reaction parameters (e.g., temperature, solvent ratios) and use inert atmospheres (N2_2/Ar) to prevent oxidation of sulfur-containing moieties .
  • Batch consistency : Perform replicate syntheses under identical conditions and compare yields/purity via HPLC retention times .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking : Simulate interactions between the compound’s cyclopropyl-thiazolopyrimidine scaffold and target proteins (e.g., kinases) to predict binding affinity .
  • DFT calculations : Optimize substituent electronic effects (e.g., electron-withdrawing groups on the acetamide moiety) to improve stability or solubility .
  • SAR studies : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) and correlate structural changes with activity data .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Cross-validation : Compare results from cell-based assays (e.g., IC50_{50} in cancer cell lines) and enzymatic assays (e.g., kinase inhibition) to identify assay-specific artifacts .
  • Dose-response curves : Use nonlinear regression models to assess potency variability and exclude outliers .
  • Control experiments : Test the compound against structurally similar analogs to isolate the impact of the cyclopropyl group on activity .

Q. How can flow chemistry improve the scalability of the compound’s synthesis?

Methodological Answer:

  • Continuous-flow reactors : Optimize reaction parameters (e.g., residence time, temperature) using Design of Experiments (DoE) to maximize yield while minimizing side reactions .
  • In-line analytics : Integrate real-time UV/Vis or IR spectroscopy to monitor intermediate formation and adjust flow rates dynamically .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and quantify degradation products via LC-MS to identify labile functional groups (e.g., the dioxo moiety) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .

Contradiction Analysis & Mechanistic Studies

Q. How should researchers address discrepancies in the compound’s reported binding mechanisms?

Methodological Answer:

  • Biophysical assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure kinetic and thermodynamic parameters .
  • Crystallographic evidence : Co-crystallize the compound with its target protein to resolve ambiguities in binding modes .

Q. What strategies differentiate the compound’s activity from structurally similar analogs?

Methodological Answer:

  • Comparative SAR : Synthesize analogs lacking the cyclopropyl group or dimethylphenyl acetamide and test their bioactivity to pinpoint critical structural features .
  • Proteomics profiling : Use mass spectrometry-based proteomics to identify off-target interactions unique to the parent compound .

Experimental Design & Optimization

Q. How to design a study investigating the compound’s metabolic pathways?

Methodological Answer:

  • In vitro metabolism : Incubate the compound with liver microsomes and identify metabolites via LC-MS/MS. Focus on oxidative pathways (e.g., CYP450-mediated modifications) .
  • Isotope labeling : Synthesize 13C^{13}C-labeled derivatives to track metabolic transformations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。